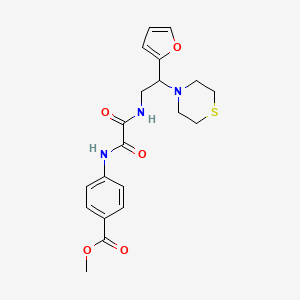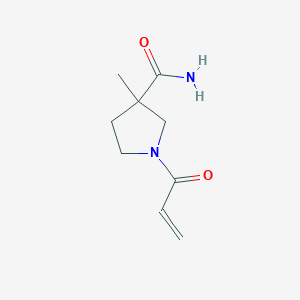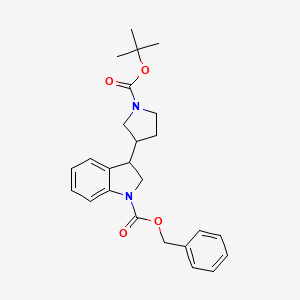![molecular formula C25H29N3O2 B2706447 1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-53-6](/img/structure/B2706447.png)
1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H29N3O2 and its molecular weight is 403.526. The purity is usually 95%.
The exact mass of the compound 1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Novel Synthetic Routes
Research demonstrates innovative approaches to synthesize complex molecules and intermediates. For instance, studies detail the synthesis of pyrrolidin-2-one derivatives and their potential as intermediates in the synthesis of biologically active compounds. These syntheses involve reactions with allylsilanes, organozinc reagents, and phosphorus compounds, showcasing the versatility of these methods in creating a variety of substituted molecules in good to excellent yields (Katritzky et al., 2000).
Catalysis and Polymerization
Some studies focus on the synthesis of benzoxazine monomers containing allyl groups and their polymerization behavior. These monomers exhibit potential in forming high-performance thermosets with excellent thermal stability, making them suitable for advanced material applications. The dual polymerization process, involving both allyl and oxazine groups, leads to thermosets with superior thermomechanical properties (Agag & Takeichi, 2003).
Medicinal Chemistry and Biological Studies
- Synthesis and Evaluation of Bioactive Compounds: Although the specific compound may not be directly studied, related research involves the synthesis of imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, highlighting their importance in medicinal chemistry. These compounds are evaluated for their affinity and selectivity towards specific receptors, underscoring the role of structural analogs in drug discovery processes. For example, studies have synthesized compounds with high in vitro affinity for peripheral benzodiazepine receptors, indicating potential applications in neurodegenerative disorder imaging (Fookes et al., 2008).
Material Science and Sensing Applications
- Luminescence Sensing: Research into lanthanide(III)-organic frameworks involving dimethylphenyl imidazole dicarboxylate-based ligands has shown that these frameworks can act as efficient fluorescence sensors for benzaldehyde-based derivatives. This highlights the potential of structurally similar compounds in sensing applications, where their ability to selectively detect specific chemicals could be utilized in environmental monitoring, food safety, and diagnostic assays (Shi et al., 2015).
Propiedades
IUPAC Name |
4-[1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-4-13-27-17-20(16-24(27)29)25-26-21-10-5-6-11-22(21)28(25)14-8-15-30-23-12-7-9-18(2)19(23)3/h4-7,9-12,20H,1,8,13-17H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYDQYQYSSVOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)
![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2706369.png)


![N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2706373.png)


![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2706376.png)
![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)



